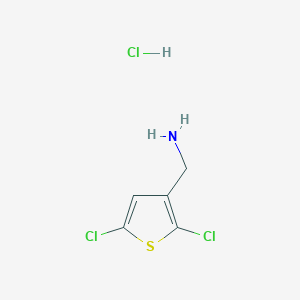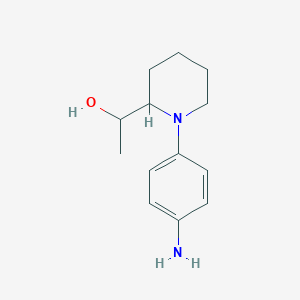
1-(1-(4-Aminophenyl)piperidin-2-yl)ethan-1-ol
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2O.2ClH/c1-8(12)9-2-5-11(6-3-9)7-4-10;;/h8-9,12H,2-7,10H2,1H3;2*1H . This indicates that the compound has a complex structure involving a piperidine ring, an amine group, and an alcohol group.Physical And Chemical Properties Analysis
This compound is likely to be a solid at room temperature . The compound has a molecular weight of 220.31 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
1-Substituted piperidines, including derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, have been explored for their methods of synthesis, pharmacological properties, and use in various medical applications. These derivatives demonstrate significant potential in the development of therapeutic agents due to their varied pharmacological profiles. Specifically, compounds like trihexyphenidyl, biperiden, and raloxifene fall within this category, highlighting the diverse applications of these piperidine derivatives in treating conditions ranging from Parkinson's disease to osteoporosis and breast cancer (R. Vardanyan, 2018).
Chemical Synthesis Techniques
The base labile urethane (Bnpeoc) group, derived from 2,2-bis(4′-nitrophenyl)ethan-1-ol, offers a novel amine protecting group in peptide synthesis. This development underscores the chemical versatility and utility of compounds related to 1-(1-(4-Aminophenyl)piperidin-2-yl)ethan-1-ol in facilitating complex synthetic procedures, thereby expanding the toolkit available for peptide and glycopeptide synthesis (R. Ramage et al., 1991).
Antibacterial Activity
Research into piperidine-containing pyrimidine imines and thiazolidinones, derived from 1-(4-(4-piperidin-1-yl)phenyl)ethanone, has shown promising antibacterial activity. This indicates the potential of these compounds in developing new antibacterial agents, offering an avenue for addressing the growing concern of antibiotic resistance (Ram C.Merugu et al., 2010).
Anticancer Applications
The design and synthesis of novel selective estrogen receptor modulators (SERMs) have utilized derivatives of 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols. These efforts aim to develop effective treatments for conditions like breast cancer, demonstrating the critical role of piperidine derivatives in advancing cancer therapeutics (Y. Yadav et al., 2011).
Chemical Structure Analysis
Studies on enaminones, including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, have highlighted the importance of hydrogen-bonding patterns in determining the molecular structure and stability. These findings contribute to the understanding of molecular interactions and design principles in the synthesis of new compounds (James L. Balderson et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
1-[1-(4-aminophenyl)piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)13-4-2-3-9-15(13)12-7-5-11(14)6-8-12/h5-8,10,13,16H,2-4,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUBOXZWQCLXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Aminophenyl)piperidin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)
![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)
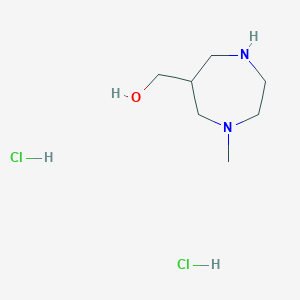
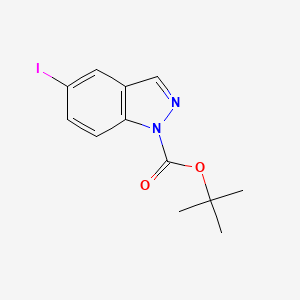


![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)


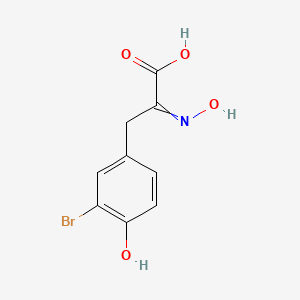
![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)
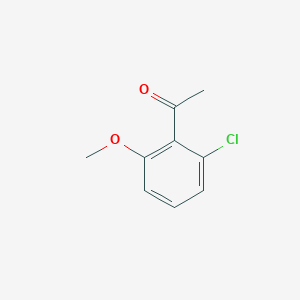
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)
